2-Chloro-4-fluoro-2'-pyrrolidinomethyl benzophenone

Description

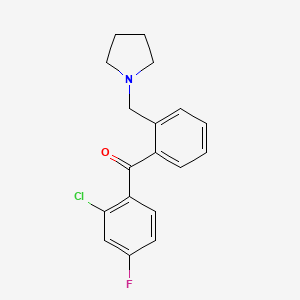

2-Chloro-4-fluoro-2'-pyrrolidinomethyl benzophenone is a substituted benzophenone derivative featuring a chloro group at position 2, a fluoro group at position 4 on one aromatic ring, and a pyrrolidinomethyl group at position 2' on the second ring. By analogy, the pyrrolidinomethyl variant likely has a molecular formula of C₁₈H₁₈ClFNO, reflecting the replacement of the piperazine moiety (two nitrogen atoms) with pyrrolidine (one nitrogen).

Benzophenone derivatives are widely utilized as photo-initiators in polymer chemistry due to their ability to generate radicals under UV light, enabling spatially resolved crosslinking in applications like organogel fabrication . The substituents on the benzophenone core critically influence solubility, absorption spectra, and reactivity.

Properties

IUPAC Name |

(2-chloro-4-fluorophenyl)-[2-(pyrrolidin-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClFNO/c19-17-11-14(20)7-8-16(17)18(22)15-6-2-1-5-13(15)12-21-9-3-4-10-21/h1-2,5-8,11H,3-4,9-10,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUIVEUYOKOERHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CC=CC=C2C(=O)C3=C(C=C(C=C3)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10643664 | |

| Record name | (2-Chloro-4-fluorophenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10643664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898774-87-3 | |

| Record name | (2-Chloro-4-fluorophenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10643664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 2-Chloro-4-fluoro-2’-pyrrolidinomethyl benzophenone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Starting Materials: The synthesis begins with the preparation of 2-chloro-4-fluorobenzophenone and 2-pyrrolidinomethyl benzene.

Reaction Conditions: The reaction involves the use of reagents such as anhydrous hydrogen fluoride and sodium nitrite under controlled temperature conditions.

Industrial Production: Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

2-Chloro-4-fluoro-2’-pyrrolidinomethyl benzophenone undergoes various types of chemical reactions, including :

Substitution Reactions: The chloro and fluoro groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products: The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Chloro-4-fluoro-2’-pyrrolidinomethyl benzophenone has a wide range of scientific research applications :

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

Industry: It is used in the development of new materials and chemical processes, including the production of specialty chemicals and polymers.

Mechanism of Action

The mechanism of action of 2-Chloro-4-fluoro-2’-pyrrolidinomethyl benzophenone involves its interaction with specific molecular targets and pathways . The compound may exert its effects through:

Molecular Targets: It can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

Pathways Involved: The compound may influence signaling pathways, gene expression, or metabolic processes, resulting in its observed biological activities.

Comparison with Similar Compounds

Structural and Functional Differences

- Pyrrolidinomethyl vs. In contrast, the 4-methylpiperazine substituent (6-membered ring with two nitrogens) increases polarity and hydrogen-bonding capacity, improving solubility in aqueous or polar organic solvents .

- Halogen Substitutions: The chloro and fluoro groups in the target compound optimize UV absorption for photo-initiation at longer wavelengths compared to unsubstituted benzophenone, reducing energy requirements for radical generation . Bromo-substituted analogs (e.g., 4-Bromo-3-fluoro-2'-(4-methylpiperazinomethyl) benzophenone) may exhibit stronger C–Br bond reactivity in cross-coupling reactions .

- Thiomorpholinomethyl Variant: The sulfur atom in thiomorpholinomethyl introduces lone-pair electrons, which could alter electronic properties (e.g., redox activity) and enhance coordination with metal catalysts, making it suitable for catalytic or conductive polymer applications .

Photo-Initiation Efficiency

Benzophenone derivatives activate under UV light to generate radicals for crosslinking polymers. Substituted benzophenones, including halogenated variants, exhibit shifted absorption maxima. For example, chloro and fluoro groups extend conjugation, enabling activation at higher wavelengths (e.g., 350–400 nm) compared to unsubstituted benzophenone (~250 nm) . The pyrrolidinomethyl group may further modulate radical stability and diffusion rates in polymer matrices.

Biological Activity

2-Chloro-4-fluoro-2'-pyrrolidinomethyl benzophenone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in pharmaceuticals and other fields.

Chemical Structure and Properties

This compound features a unique structure that includes both chloro and fluoro substituents on the benzophenone backbone, along with a pyrrolidinomethyl group. This configuration is believed to contribute to its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent.

Anticancer Activity

The compound has been investigated for its anticancer properties. In vitro studies demonstrate that it can induce apoptosis in cancer cell lines, potentially through the modulation of key signaling pathways involved in cell survival and proliferation. For instance, it has been shown to affect pathways related to apoptosis and cell cycle regulation, providing a basis for its use in cancer therapy .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Molecular Targets : The compound may bind to enzymes or receptors, altering their activity. For example, it has been noted to interact with nitric oxide synthase (nNOS), which is crucial for various physiological processes .

- Pathways Involved : It influences signaling pathways that regulate cellular functions such as apoptosis and inflammation. The modulation of these pathways can lead to significant biological effects, including anti-inflammatory responses and enhanced apoptosis in cancer cells .

Case Studies

Several studies have highlighted the efficacy of this compound:

- Antimicrobial Efficacy : A study reported that the compound demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

- Anticancer Effects : In a controlled experiment involving various cancer cell lines, treatment with this compound resulted in a marked decrease in cell viability and increased rates of apoptosis, indicating its potential as a chemotherapeutic agent .

Comparative Analysis

To better understand the unique properties of this compound, it can be compared with similar compounds:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Unique Features |

|---|---|---|---|

| 2-Chloro-4-fluoro-2'-pyrrolidinomethyl BP | Yes | Yes | Unique chloro and fluoro substitutions |

| 2-Chloro-4-fluorobenzophenone | Moderate | Limited | Lacks pyrrolidinomethyl group |

| 4-Chloro-3-fluorobenzophenone | Yes | Limited | Different substitution pattern affecting reactivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.